molecular formula C12H14ClF2N5O3S B1213003 N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide CAS No. 112190-78-0

N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide

Cat. No. B1213003
M. Wt: 381.79 g/mol
InChI Key: FDNBWBAHQKZDSN-UHFFFAOYSA-N
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Description

F5231 is a member of tetrazoles.

Scientific Research Applications

Antimicrobial Activity

N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide and its derivatives have shown significant potential in antimicrobial applications. Studies have synthesized various compounds, including those related to the given chemical structure, and evaluated them for their antimicrobial activity. For instance, Mistry, Desai, and Desai (2016) synthesized derivatives and evaluated them for their antimicrobial activity, finding that some compounds exhibited excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016). Similarly, Subramanyam et al. (2017) synthesized sulfonamide derivatives and reported good activity in some compounds compared to standard bactericides and fungicides (Subramanyam et al., 2017).

Anticancer and Antitumor Activity

Research has also explored the potential anticancer and antitumor applications of these compounds. Kumar et al. (2014) synthesized a series of derivatives and evaluated them for in vitro antimicrobial and anticancer activities, finding some compounds more active than standard drugs against certain cell lines (Kumar et al., 2014). Sławiński and Brzozowski (2006) found that a specific sulfonamide derivative exhibited remarkable activity and selectivity toward certain cancer cell lines (Sławiński & Brzozowski, 2006).

Other Potential Applications

Further research includes the synthesis and evaluation of these compounds for various biochemical and pharmacological activities. For example, Altenbach et al. (2002) investigated a novel alpha(1)-adrenoceptor agent related to the compound , which demonstrated mixed pharmacological properties (Altenbach et al., 2002). Another study by Hughes et al. (2016) explored the complex binding modes of a related compound as a PPARγ partial agonist (Hughes et al., 2016).

properties

CAS RN

112190-78-0

Product Name

N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide

Molecular Formula

C12H14ClF2N5O3S

Molecular Weight

381.79 g/mol

IUPAC Name

N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide

InChI

InChI=1S/C12H14ClF2N5O3S/c1-2-24(22,23)16-10-7-11(9(15)6-8(10)13)20-12(21)19(17-18-20)5-3-4-14/h6-7,16H,2-5H2,1H3

InChI Key

FDNBWBAHQKZDSN-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1Cl)F)N2C(=O)N(N=N2)CCCF

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1Cl)F)N2C(=O)N(N=N2)CCCF

Other CAS RN

112190-78-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide

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